Cas no 1823367-82-3 (Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate)
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
- A926706
- 1823367-82-3
- Methyl7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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- Inchi: 1S/C11H12FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3
- InChI Key: RUJHZVPDMFGSII-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1C(=O)OC)NCCC2
Computed Properties
- Exact Mass: 209.08520679g/mol
- Monoisotopic Mass: 209.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3Ų
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222806-1g |
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823367-82-3 | 95% | 1g |
$729 | 2021-08-04 | |
| Chemenu | CM222806-1g |
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823367-82-3 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A792939-1g |
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
1823367-82-3 | 95+% | 1g |
$780.0 | 2024-07-28 |
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Suppliers
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823367-82-3): A Comprehensive Overview
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823367-82-3) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound belongs to the tetrahydroquinoline class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent at the 7-position and a carboxylate group at the 8-position introduces specific electronic and steric properties that make this molecule particularly intriguing for further investigation.
The chemical structure of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can be described as a fused heterocyclic system consisting of a benzene ring and a piperidine ring. The fluoro atom, being highly electronegative, exerts a significant influence on the electronic distribution within the molecule. This can lead to enhanced binding affinity to biological targets, which is a crucial factor in drug design. Additionally, the carboxylate group at the 8-position provides a site for further functionalization, allowing for the development of derivatives with tailored properties.
In recent years, there has been a growing interest in tetrahydroquinoline derivatives due to their potential as pharmacological agents. Studies have shown that these compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine into the tetrahydroquinoline scaffold has been particularly effective in modulating these activities. For instance, fluorinated tetrahydroquinolines have demonstrated improved metabolic stability and enhanced bioavailability compared to their non-fluorinated counterparts.
The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include Friedel-Crafts alkylation followed by cyclization to form the tetrahydroquinoline core. Subsequent fluorination and esterification reactions complete the synthesis. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are essential for producing sufficient quantities of the compound for both research and potential commercial applications.
The pharmacological profile of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has been extensively studied in recent years. Preclinical studies have revealed its potential as an inhibitor of various enzymes and receptors involved in pathogenic processes. Notably, this compound has shown promise in inhibiting kinases that are overexpressed in certain types of cancer. The fluoro substituent plays a critical role in enhancing the binding affinity to these targets by influencing both hydrophobic interactions and hydrogen bonding networks.
In addition to its anticancer potential, Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has been investigated for its antimicrobial properties. Research indicates that it can effectively inhibit the growth of several bacterial strains by disrupting essential cellular processes. The carboxylate group at the 8-position contributes to this activity by interacting with bacterial cell wall components and membrane-bound enzymes. These findings suggest that this compound could be a valuable candidate for developing novel antimicrobial agents to combat drug-resistant bacteria.
The development of new therapeutic agents often involves structural modifications to optimize efficacy and minimize side effects. Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate, with its versatile chemical framework, offers numerous opportunities for such modifications. By altering substituents at different positions or introducing new functional groups, researchers can fine-tune the biological activity of this compound. For example, replacing the ester group with other leaving groups could lead to novel prodrugs with improved solubility or targeted release profiles.
The use of computational methods has become increasingly important in the design and optimization of pharmaceutical compounds like Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. These predictions can guide synthetic efforts and help identify promising derivatives for further testing. Additionally, computational studies can provide insights into the mechanism of action of this compound, which is essential for understanding its therapeutic potential.
The future prospects for Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate are promising given its unique structure and diverse biological activities. Ongoing research aims to explore its potential in treating not only cancer but also other diseases such as neurodegenerative disorders and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings from preclinical studies to clinical trials.
In conclusion,Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline—8—carboxylate (CAS No.1823367—82—3) is a multifaceted compound with significant pharmaceutical potential.Its unique structural features,including the presence of a fluoro substituent,make it an attractive candidate for further research.Advances in synthetic methodologies,computational biology,and pharmacological studies continue to enhance our understanding of its therapeutic applications.As research progresses,this compound holds great promise for contributing to novel treatments across various medical fields.
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